2,4-Dichloro-7,7-difluoro-6,7-dihydro-5H-cyclopenta[d]pyrimidine 2,4-Dichloro-7,7-difluoro-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13809645
InChI: InChI=1S/C7H4Cl2F2N2/c8-5-3-1-2-7(10,11)4(3)12-6(9)13-5/h1-2H2
SMILES: C1CC(C2=C1C(=NC(=N2)Cl)Cl)(F)F
Molecular Formula: C7H4Cl2F2N2
Molecular Weight: 225.02 g/mol

2,4-Dichloro-7,7-difluoro-6,7-dihydro-5H-cyclopenta[d]pyrimidine

CAS No.:

Cat. No.: VC13809645

Molecular Formula: C7H4Cl2F2N2

Molecular Weight: 225.02 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloro-7,7-difluoro-6,7-dihydro-5H-cyclopenta[d]pyrimidine -

Specification

Molecular Formula C7H4Cl2F2N2
Molecular Weight 225.02 g/mol
IUPAC Name 2,4-dichloro-7,7-difluoro-5,6-dihydrocyclopenta[d]pyrimidine
Standard InChI InChI=1S/C7H4Cl2F2N2/c8-5-3-1-2-7(10,11)4(3)12-6(9)13-5/h1-2H2
Standard InChI Key LVDYMQUENGQVEB-UHFFFAOYSA-N
SMILES C1CC(C2=C1C(=NC(=N2)Cl)Cl)(F)F
Canonical SMILES C1CC(C2=C1C(=NC(=N2)Cl)Cl)(F)F

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a bicyclic system comprising a six-membered pyrimidine ring fused to a five-membered cyclopentane ring. The pyrimidine moiety hosts chlorine atoms at the 2- and 4-positions, while the cyclopentane ring is substituted with two fluorine atoms at the 7-position. This arrangement creates a planar, electron-deficient system with distinct reactivity patterns.

Comparative Analysis with Non-Fluorinated Analogs

A structurally related compound, 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS 5466-43-3), lacks the 7,7-difluoro substitution. Key differences include:

Property2,4-Dichloro-7,7-difluoro Analog2,4-Dichloro Analog
Molecular Weight225.02 g/mol189.04 g/mol
Halogen SubstitutionCl (2,4), F (7,7)Cl (2,4)
Calculated DensityHigher (fluorine effect)1.42 g/cm³
Melting PointElevated (fluorine effect)Not reported

The fluorine atoms introduce stronger electronegativity and van der Waals interactions, increasing density and thermal stability compared to the non-fluorinated analog .

Synthesis and Reactivity

Synthetic Routes

While explicit protocols for synthesizing 2,4-Dichloro-7,7-difluoro-6,7-dihydro-5H-cyclopenta[d]pyrimidine are scarce, analogous compounds in the cyclopenta[d]pyrimidine class typically involve:

  • Core Formation: Cyclocondensation of diaminopyrimidine precursors with cyclopentanone derivatives.

  • Halogenation: Sequential chlorination and fluorination using agents like POCl₃ or SF₄.

For the non-fluorinated analog (5466-43-3), documented methods include refluxing dichloropyrimidine intermediates with amines in polar solvents (e.g., isopropanol, ethanol) at 80–100°C for 16–48 hours . Adapting these methods with fluorinating agents could yield the difluoro variant.

Reaction Case Study

A synthesis of 2-chloro-N-(5-isopropyl-1H-pyrazol-3-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine (from 5466-43-3) achieved a 42% yield via reflux with 5-isopropyl-1H-pyrazol-3-amine in isopropanol and N-ethyldiisopropylamine . Similar conditions could facilitate nucleophilic substitution at the 4-chloro position of the difluoro compound.

Physicochemical Properties

Solubility and Lipophilicity

The non-fluorinated analog exhibits moderate solubility in ethanol (0.123 mg/mL) and a consensus log P of 2.5 , suggesting hydrophobicity. Fluorine’s electron-withdrawing effects likely reduce solubility further in the difluoro compound, as seen in related fluorinated pharmaceuticals.

Thermal Stability

Fluorine’s strong C-F bonds enhance thermal stability. While melting points are unreported for the difluoro compound, its analog 5466-43-3 decomposes above 200°C , implying the difluoro variant may withstand higher temperatures.

Research Frontiers

Derivative Synthesis

Introducing varied substituents (e.g., alkoxy, amino) at the 4-position could modulate electronic properties. For instance, coupling with aryl boronic acids via Suzuki-Miyaura reactions may yield biaryl derivatives with enhanced bioactivity .

Biological Screening

Prioritizing assays for kinase inhibition (e.g., EGFR, VEGFR) and antibacterial activity is warranted. The non-fluorinated analog’s bioavailability score (0.55) and CYP1A2 inhibition suggest the difluoro compound may exhibit similar pharmacokinetic profiles.

Computational Modeling

Density functional theory (DFT) studies could predict regioselectivity in electrophilic substitution reactions, guiding synthetic optimization. Molecular docking may identify protein targets for drug discovery.

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